4-(3-Chloro-2-methylphenyl)phenol 4-(3-Chloro-2-methylphenyl)phenol
Brand Name: Vulcanchem
CAS No.: 1181320-98-8
VCID: VC11741311
InChI: InChI=1S/C13H11ClO/c1-9-12(3-2-4-13(9)14)10-5-7-11(15)8-6-10/h2-8,15H,1H3
SMILES: CC1=C(C=CC=C1Cl)C2=CC=C(C=C2)O
Molecular Formula: C13H11ClO
Molecular Weight: 218.68 g/mol

4-(3-Chloro-2-methylphenyl)phenol

CAS No.: 1181320-98-8

Cat. No.: VC11741311

Molecular Formula: C13H11ClO

Molecular Weight: 218.68 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chloro-2-methylphenyl)phenol - 1181320-98-8

Specification

CAS No. 1181320-98-8
Molecular Formula C13H11ClO
Molecular Weight 218.68 g/mol
IUPAC Name 4-(3-chloro-2-methylphenyl)phenol
Standard InChI InChI=1S/C13H11ClO/c1-9-12(3-2-4-13(9)14)10-5-7-11(15)8-6-10/h2-8,15H,1H3
Standard InChI Key JBZTVWYBAFGPDV-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)C2=CC=C(C=C2)O
Canonical SMILES CC1=C(C=CC=C1Cl)C2=CC=C(C=C2)O

Introduction

4-(3-Chloro-2-methylphenyl)phenol is an organic compound characterized by its phenolic structure with a chloro and a methyl substituent on the aromatic rings. Its molecular formula is C13H11ClO, and it has a molar mass of approximately 218.68 g/mol . This compound exhibits unique physical and chemical properties due to the presence of the chlorine and methyl groups, which influence its reactivity and interactions in various environments.

Biological Activity

4-(3-Chloro-2-methylphenyl)phenol is known for its antimicrobial properties, particularly against bacteria and fungi. Its mechanism of action involves disrupting microbial cell membranes, leading to increased permeability and eventual cell lysis. This makes it a candidate for applications in pharmaceuticals and hygiene products.

Potential Applications

Given its antimicrobial properties, 4-(3-Chloro-2-methylphenyl)phenol could be used in the development of novel antimicrobial agents. Additionally, its structural features suggest potential applications in the synthesis of polymers or liquid crystals, where modifying the structure of these molecules can influence their physical properties like conductivity, thermal stability, and optical properties.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-(3-Chloro-2-methylphenyl)phenol. These include:

Compound NameStructure SimilarityUnique Features
4-Chloro-2-methylphenolLacks the additional aromatic ringSimpler structure, primarily used as a disinfectant
3-Chloro-2-methylphenolDifferent substitution pattern on the aromatic ringUsed in various chemical syntheses
4-Chloro-3-methylphenolSimilar but with a methyl group at a different positionExhibits distinct reactivity due to positional differences

Future Research Directions

Future research could focus on exploring the inhibitory effects of 4-(3-Chloro-2-methylphenyl)phenol on specific enzymes relevant to biological processes or diseases. Additionally, its potential in drug discovery and development, particularly in antimicrobial and antifungal applications, warrants further investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator